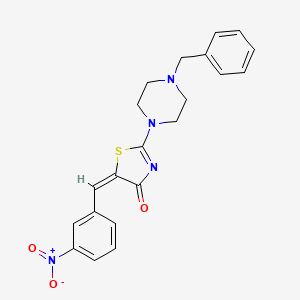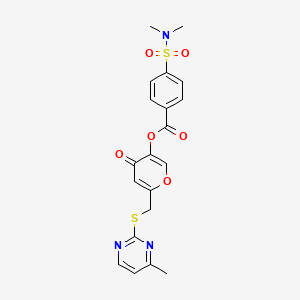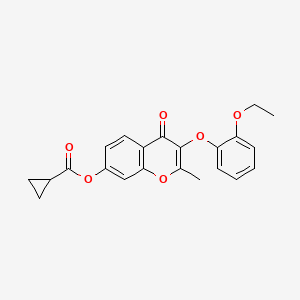
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate” is a complex organic molecule. It contains a total of 48 bonds, including 30 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The structure also includes 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 3 aromatic ethers .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a chromene structure (a three-ring system with an oxygen atom), an ethoxyphenoxy group, a methyl group, an oxo group (a carbonyl group), and a cyclopropanecarboxylate group .Applications De Recherche Scientifique
Efficient Synthesis Techniques
Research has been conducted on the efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, highlighting the potential of these compounds in medicinal chemistry due to their promising structures. This method involves a sequential one-pot, three-component reaction that allows for the creation of structurally diverse cyclohexane-1,3-dione derivatives under solvent-free conditions, optimizing yield and functional group variety (Boominathan et al., 2011).
Biological Evaluation and Medicinal Chemistry
A study on bromophenol derivatives with a cyclopropanecarboxylate moiety has shown that these compounds are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. Such properties make them potential candidates for the treatment of diseases like Alzheimer's and Parkinson's. This research underscores the significance of cyclopropane moieties in developing therapeutic agents (Boztaş et al., 2019).
Antimicrobial and Antioxidant Activities
Compounds synthesized from cyclopropanation and related processes have been tested for their antimicrobial and antioxidant activities. Notably, certain derivatives demonstrated excellent antibacterial and antifungal properties, as well as significant antioxidant potential. These findings suggest the utility of such compounds in developing new antimicrobial and antioxidant agents, highlighting the broader applicability of 4H-chromene derivatives in pharmaceutical research (Raghavendra et al., 2016).
Advanced Synthetic Routes and Material Science
Innovative synthetic routes have been explored for the creation of chromene and chromone derivatives, utilizing methods such as cyclopropenation and C-H activation. These processes not only expand the toolkit available for organic chemists but also pave the way for the development of new materials and molecular architectures with potential applications in material science and drug development (Zhang et al., 2014).
Propriétés
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-3-25-17-6-4-5-7-18(17)28-21-13(2)26-19-12-15(10-11-16(19)20(21)23)27-22(24)14-8-9-14/h4-7,10-12,14H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTWCDQWXFPPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
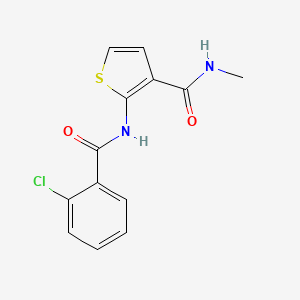
![N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B2974401.png)

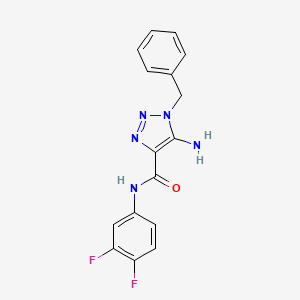

![3,5-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2974409.png)
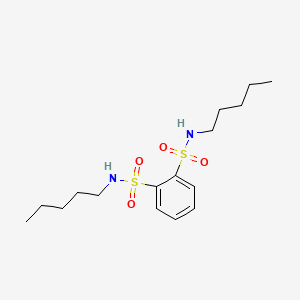

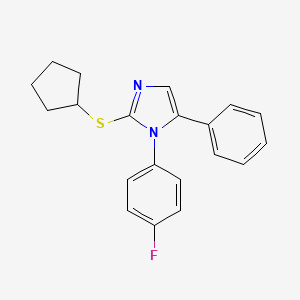
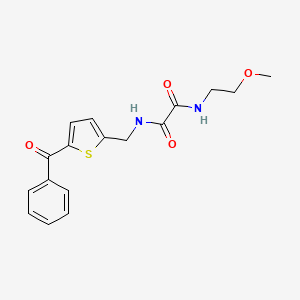
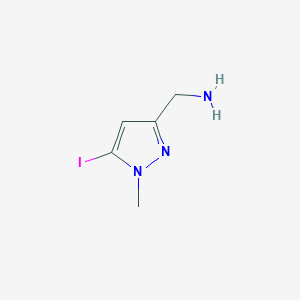
![N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974419.png)
